Directed Ortho-Metalation for Regioselective Cross-Coupling
2-[(Diisopropylamino)carbonyl]phenylboronic acid enables a two-step, one-pot ortho-functionalization sequence not possible with non-directed boronic acids. The diisopropylcarbamoyl group directs lithiation exclusively ortho to the amide, and subsequent transmetalation and cross-coupling with an aryl halide yields an ortho-substituted biaryl with high regiocontrol [1]. In a representative study, the use of a related N,N-diisopropylbenzamide-derived boronic acid in a Pd-catalyzed coupling with bromobenzene yielded the corresponding biaryl product in ~82% isolated yield, demonstrating the efficiency of this directed approach compared to non-directed methods which often yield isomeric mixtures or require pre-functionalized substrates [1].
| Evidence Dimension | Regioselectivity / Reaction Efficiency |
|---|---|
| Target Compound Data | ~82% yield for biaryl product |
| Comparator Or Baseline | Non-directed phenylboronic acid coupling; typically yields a statistical mixture of regioisomers or requires pre-functionalized aryl halides |
| Quantified Difference | Exclusive ortho-substitution vs. non-selective or multi-step synthesis; ~82% isolated yield in a single operation |
| Conditions | Pd(PPh3)4 catalyst, Na2CO3, DME/H2O, reflux |
Why This Matters
This demonstrates that the compound provides a synthetically useful yield of a single regioisomer in a streamlined sequence, reducing step-count and purification burden compared to non-directed alternatives.
- [1] Sharp, M. J.; Snieckus, V. Synthetic connections to the aromatic directed metalation reaction. Unsymmetrical biaryls by palladium-catalyzed cross coupling of directed metalation-derived arylboronic acids with aryl halides. Tetrahedron Lett. 1985, 26, 5997-6000. View Source
